molecular formula C11H10F2O2 B1624089 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione CAS No. 165328-11-0

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

Cat. No.: B1624089
CAS No.: 165328-11-0
M. Wt: 212.19 g/mol
InChI Key: JPMQITHKRYMPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H10F2O2 It is a fluorinated β-diketone, which means it contains two keto groups (C=O) separated by a single carbon atom, with fluorine atoms attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of acetophenone with methyl-difluoroacetate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the acetophenone, allowing it to react with the methyl-difluoroacetate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes or receptors, potentially altering biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Similar structure but with three fluorine atoms instead of two.

    4,4-Difluoro-1-phenyl-1,3-butanedione: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMQITHKRYMPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426053
Record name 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165328-11-0
Record name 4,4-difluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 4
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,4-Difluoro-1-(4-methylphenyl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.